(4-(1H-Pyrazol-1-YL)pyrimidin-2-YL)methanamine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 210.67 g/mol. It is classified as a heterocyclic compound due to the presence of both pyrazole and pyrimidine rings in its structure. This compound is primarily utilized in pharmaceutical research and development, particularly in the design of new therapeutic agents.
The compound is identified by the CAS number 1196146-09-4 and has been cataloged in various chemical databases, including PubChem (CID: 45792113) and American Elements. It falls under the category of pyrazole derivatives and pyrimidine derivatives, which are known for their biological activity, particularly in medicinal chemistry. The compound's hydrochloride form indicates that it is often used in a salt form to enhance solubility and stability.
The synthesis of (4-(1H-Pyrazol-1-YL)pyrimidin-2-YL)methanamine hydrochloride can be achieved through several methods, primarily involving multi-step organic synthesis techniques.
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity.
The molecular structure of (4-(1H-Pyrazol-1-YL)pyrimidin-2-YL)methanamine hydrochloride features a pyrazole ring attached to a pyrimidine ring with a methanamine side chain.
InChI=1S/C8H10N5.ClH/c9-5-3-6(10)7(12-5)11-4-1-2-8(11)13-12;1H
C1=CC(=C(N=C1)N2C=CC=N2)CN.Cl
The compound appears as a white to off-white powder, indicating its solid-state at room temperature. Its solubility properties can be influenced by the hydrochloride form, enhancing its bioavailability.
(4-(1H-Pyrazol-1-YL)pyrimidin-2-YL)methanamine hydrochloride can participate in various chemical reactions:
These reactions typically require catalysts or specific reagents to facilitate bond formation or cleavage, highlighting the compound's versatility in organic synthesis.
The mechanism of action for (4-(1H-Pyrazol-1-YL)pyrimidin-2-YL)methanamine hydrochloride is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors related to disease pathways.
Research indicates that compounds with similar structures often act as inhibitors or modulators of enzymatic activity, potentially affecting processes like cell signaling or metabolic pathways.
Further studies are needed to clarify its precise mechanisms and potential therapeutic applications.
Safety data indicate that it may cause irritation upon exposure, necessitating proper handling procedures.
(4-(1H-Pyrazol-1-YL)pyrimidin-2-YL)methanamine hydrochloride has significant potential in scientific research, particularly in:
Its unique structural features make it a valuable candidate for further exploration in medicinal chemistry and drug design initiatives.
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0